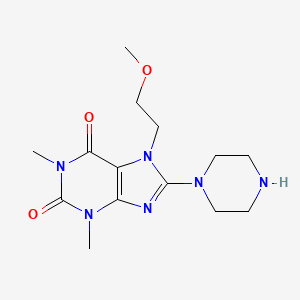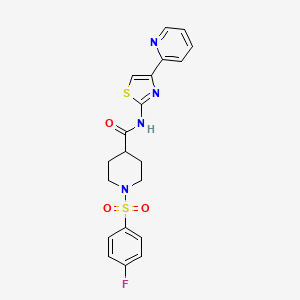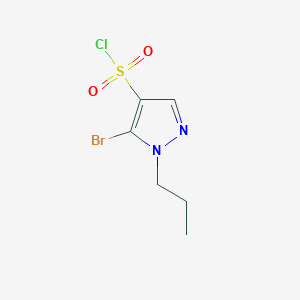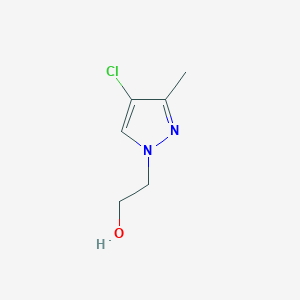
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The presence of a fluorophenyl group and a quinoxaline moiety suggests potential neuroleptic or anticancer activities, as seen in similar compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves the electrochemical oxidation of precursors such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to yield arylthiobenzazoles . Another approach includes the modification of fluorinated quinolinone derivatives through nucleophilic substitutions by thiophenol, morpholine, and piperazine derivatives . These methods could potentially be adapted for the synthesis of the compound by substituting the appropriate fluorophenyl and quinoxaline components.
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized for pharmacological activity. For instance, the design of biphenyl moiety linked with aryl piperazine has been evaluated for antipsychotic activity . The quinoxalinyl-piperazine scaffold has also been used to create compounds with anticancer properties . The molecular structure of "1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone" likely contributes to its biological activity, with the fluorophenyl and quinoxaline groups playing a crucial role.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the participation of electrochemically generated p-quinone imine in Michael addition reactions . Fluorinated quinolinone derivatives have been shown to undergo nucleophilic substitutions, which could be relevant for the chemical modification of the compound . The presence of a piperazine ring is a common feature in compounds with neuroleptic activity, where substitutions at certain positions can modulate the activity and side effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been tailored to enhance their pharmacological profiles. For example, the introduction of fluorine atoms and the choice of substituents on the phenyl ring can affect the lipophilicity and metabolic stability of the compounds . The piperazine ring is known to be a versatile moiety that can engage in hydrogen bonding and other interactions, influencing the solubility and receptor binding properties . The quinoxaline group can also contribute to the planarity and electronic properties of the molecule, which are important for interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Applications
Research has explored derivatives of N-substituted piperazinyl quinolones for their potential as antibacterial and antimycobacterial agents. A study by Gurunani et al. (2022) synthesized derivatives from the fluoroquinolone class, showing moderate activity against Gram-positive bacteria and lesser activity against Gram-negative bacteria. Some derivatives exhibited specific antibacterial and antimycobacterial activities, suggesting the potential for further investigation into their clinical applications Gulshan Gurunani, K. Agrawal, Sheelpriya R. Walde, A. Ittadwar, 2022.
Electrochemical Synthesis Applications
The electrochemical synthesis of phenylpiperazine derivatives has been demonstrated as a facile and environmentally friendly method. Nematollahi and Amani (2011) outlined a process for synthesizing new phenylpiperazine derivatives through electrochemical oxidation, showcasing an innovative approach to creating compounds with potential utility in various chemical and pharmaceutical applications D. Nematollahi, A. Amani, 2011.
Anticancer Activity
Compounds with quinoxalinyl-piperazine structures have been investigated for their anticancer properties. Lee et al. (2010) synthesized a library of quinoxalinyl-piperazine compounds, identifying several with potent inhibitory effects on the proliferation of human cancer cells. One particular fluoro quinoxalinyl-piperazine derivative demonstrated significant growth inhibition and synergistic cytotoxic effects when combined with known cancer drugs, indicating a promising avenue for developing new anticancer therapies Y. Lee, Y. Gong, Heejeong Yoon, C. Ahn, Moon-Kook Jeon, J. Kong, 2010.
Novel Synthesis Methods
Innovative synthesis methods for creating derivatives of piperazinyl quinolones and related compounds have been a focal point of research. For example, practical synthesis techniques for creating iminochlorothioformates, which are then used to synthesize novel heterocyclic compounds, have been developed. Such methods open up new pathways for producing compounds with potential pharmaceutical applications, illustrating the versatility and significance of research in this area D. Chu, A. Claiborne, 1991.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-quinoxalin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(26)14-27-19-13-22-17-3-1-2-4-18(17)23-19/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFBKVJKZYCXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(quinoxalin-2-ylthio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)




![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)